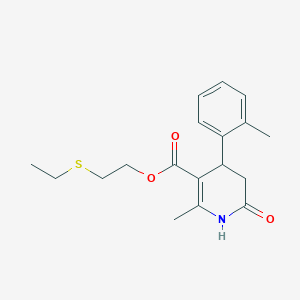

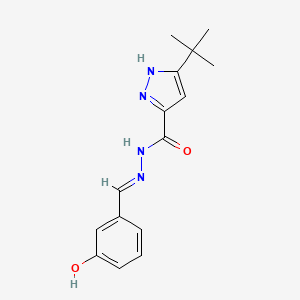

![molecular formula C14H16N4S2 B5539129 3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of tetrahydrobenzothienotriazolopyrimidine, known for its potential antimicrobial properties. A series of these derivatives, including the specified compound, were synthesized and evaluated for their antimicrobial efficacy (Soliman et al., 2009).

Synthesis Analysis

The synthesis of similar derivatives has been achieved through various methods. Microwave-assisted synthesis proved more efficient than conventional methods for creating benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines (Gaonkar et al., 2014). Another approach involved cyclocondensation and condensation reactions, leading to the formation of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).

Molecular Structure Analysis

The structure of these compounds has been ascertained through various spectroscopic and analytical data. This includes the use of techniques like X-ray single crystal diffraction and NMR spectroscopy, as seen in the structural characterization of pyrimidine derivatives (Lahmidi et al., 2019).

Chemical Reactions and Properties

Reactions involving these compounds often result in the formation of novel heterocyclic systems, as seen in the synthesis of benzothieno[2,3-d]pyrimidines and related compounds (Ahmed, 2002). The reactiveness in various cyclocondensation and condensation reactions highlights the chemical versatility of these compounds.

Physical Properties Analysis

While specific information on the physical properties of 3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not detailed in the available literature, related compounds have been characterized by their solubility, melting points, and stability under various conditions (Pfeiffer et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

3-(Ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and its derivatives have been explored for their synthesis methods and potential antimicrobial activities. In one study, a series of [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives were synthesized through a multistep process involving the initial treatment of o-aminonitrile with carbon disulfide, followed by methylation and subsequent reactions. Some of these derivatives exhibited pronounced antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (Bhuiyan et al., 2006).

Structural Analysis and Isomerization

Another aspect of research on this compound focuses on its structural analysis and chemical behavior under various conditions. The Dimroth rearrangement, a process involving the synthesis and interconversion of isomeric triazolothienopyrimidines, was studied to understand the stability and structural preferences of these compounds. This research provides insights into the chemical properties and potential applications of these molecules in various scientific domains (Hamed et al., 2008).

Antimicrobial Agent Development

Further studies on tetrahydrobenzothienotriazolopyrimidine derivatives have demonstrated their potential as antimicrobial agents. A range of these compounds was synthesized and tested for antimicrobial activity, with some showing significant action against Candida albicans and Staphylococcus aureus, highlighting their promise in antimicrobial therapy (Soliman et al., 2009).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis for benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines compared to conventional methods has also been explored, indicating that microwave irradiation can significantly enhance the synthesis efficiency of these compounds. This research could streamline the production of these molecules for further scientific and pharmaceutical applications (Gaonkar et al., 2014).

Potential Hypnotic Activity

Some novel heterocyclic compounds with potential hypnotic activity were synthesized from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to the creation of triazolothienopyrimidines, tetrazolothienopyrimidines, and other derivatives. Preliminary pharmacological screening of these compounds revealed hypnotic activity, suggesting their potential for development into therapeutic agents (Ghorab et al., 1995).

Propiedades

IUPAC Name |

5-ethylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S2/c1-3-19-14-17-16-12-11-9-6-4-5-7-10(9)20-13(11)15-8(2)18(12)14/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFCJMCXRFSCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

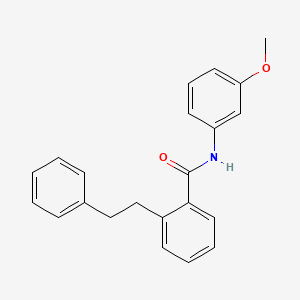

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

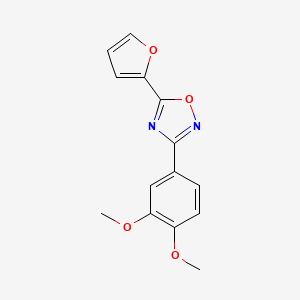

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

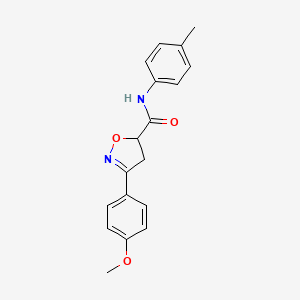

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)